![molecular formula C19H26N4O B6041680 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone](/img/structure/B6041680.png)
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone, also known as EMD-386088, is a selective antagonist of the dopamine D1 receptor. This compound has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
The dopamine D1 receptor is a G protein-coupled receptor that is predominantly expressed in the striatum and prefrontal cortex of the brain. Activation of this receptor by dopamine leads to the activation of intracellular signaling pathways that modulate various physiological processes such as motor control, reward, and cognition.
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone acts as a selective antagonist of the dopamine D1 receptor, which blocks the binding of dopamine to the receptor and thereby inhibits the downstream signaling pathways. This results in a reduction in the release of dopamine and the modulation of various physiological processes that are regulated by the dopamine D1 receptor.
Biochemical and Physiological Effects:
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone has been shown to modulate various physiological processes such as motor control, reward, and cognition. The compound has been demonstrated to improve motor control in animal models of Parkinson's disease and to enhance cognitive function in animal models of schizophrenia and ADHD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone in lab experiments is its selectivity for the dopamine D1 receptor, which allows for the specific modulation of dopamine-mediated neurotransmission. However, one limitation of using 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for the study of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone. One area of research could be the development of more potent analogs of the compound that could be used in lower concentrations and have improved therapeutic efficacy. Another area of research could be the investigation of the long-term effects of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone on dopamine-mediated neurotransmission and the potential for the development of tolerance to the compound over time. Additionally, the potential use of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone in the treatment of other neurological disorders such as depression and addiction could also be explored.
Métodos De Síntesis
The synthesis of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone involves the reaction of 4-ethyl-1-piperazinecarboxylic acid with 4-methylbenzylamine to form the corresponding amide. This amide is then reacted with 2,6-dimethylpyrimidin-4-one in the presence of a coupling agent such as N,N'-carbonyldiimidazole to yield 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone.
Aplicaciones Científicas De Investigación
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone has been widely studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to selectively block the dopamine D1 receptor, which plays a critical role in the regulation of dopamine-mediated neurotransmission in the brain.
Propiedades
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-methyl-5-[(4-methylphenyl)methyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-4-22-9-11-23(12-10-22)19-20-15(3)17(18(24)21-19)13-16-7-5-14(2)6-8-16/h5-8H,4,9-13H2,1-3H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYNDCGMRWQCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=O)N2)CC3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.